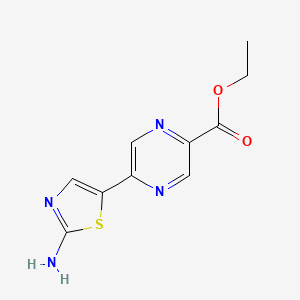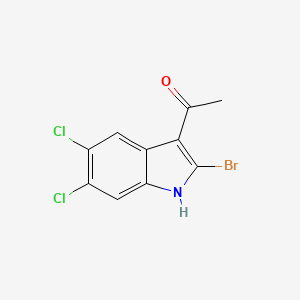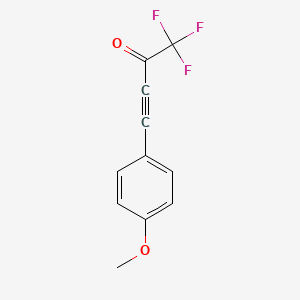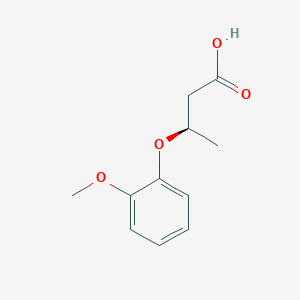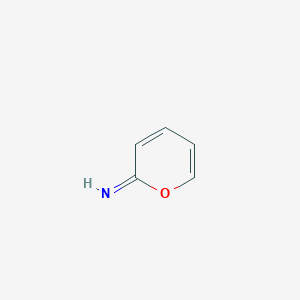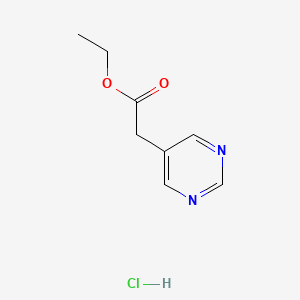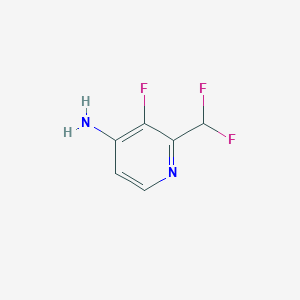
2-(Difluoromethyl)-3-fluoropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-fluoropyridin-4-amine is a fluorinated pyridine derivative that has garnered significant attention in various fields of research due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoropyridin-4-amine typically involves the introduction of difluoromethyl and fluorine groups into the pyridine ring. One common method is the direct difluoromethylation of pyridines using difluoromethylation reagents under mild conditions. This process can be achieved through various catalytic and non-catalytic methods, including transition metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These methods are optimized for high yield and purity, utilizing efficient catalytic systems and cost-effective reagents. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-3-fluoropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, radical initiators, and difluoromethylation reagents. Reaction conditions vary depending on the desired transformation, but typically involve mild temperatures and controlled atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions yield difluoromethylated pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-fluoropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological activity through hydrogen bonding and other interactions
Industry: It is used in the development of advanced materials with improved properties, such as increased stability and solubility
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-3-fluoropyridin-4-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group acts as a bioisostere of alcohol, thiol, and amine moieties, allowing the compound to mimic these functional groups in biological systems. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 3,4-Disubstituted-2-(trifluoromethyl)imidazoles
- Difluoromethylated heterocycles
Uniqueness
2-(Difluoromethyl)-3-fluoropyridin-4-amine is unique due to the presence of both difluoromethyl and fluorine groups in the pyridine ringThe ability to undergo various chemical transformations and its wide range of applications in different fields further highlight its uniqueness .
Eigenschaften
Molekularformel |
C6H5F3N2 |
|---|---|
Molekulargewicht |
162.11 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-fluoropyridin-4-amine |
InChI |
InChI=1S/C6H5F3N2/c7-4-3(10)1-2-11-5(4)6(8)9/h1-2,6H,(H2,10,11) |
InChI-Schlüssel |
TZRDAGMWZZUJFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1N)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






